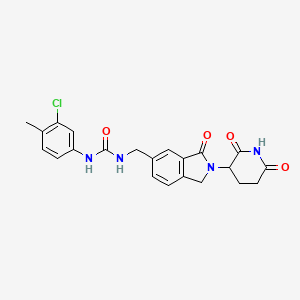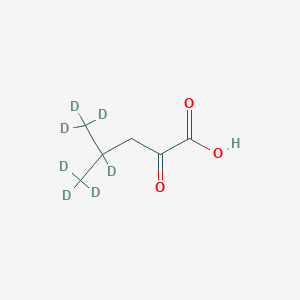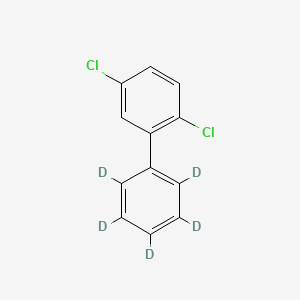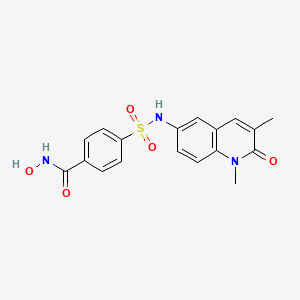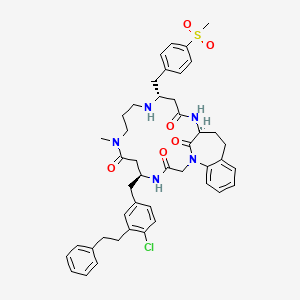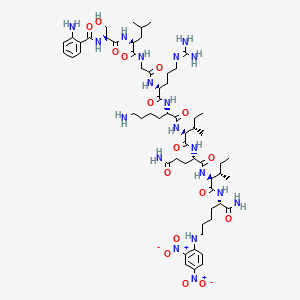
2Abz-SLGRKIQIK(Dnp)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2Abz-SLGRKIQIK(Dnp)-NH2 is a synthetic peptide used as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound is designed to study protease activity, particularly in the context of bacterial proteases like omptins . The peptide sequence includes a 2-aminobenzoyl (2Abz) group at the N-terminus and a dinitrophenyl (Dnp) group at the C-terminus, which are used as a donor-acceptor pair in FRET assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2Abz-SLGRKIQIK(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The 2-aminobenzoyl group is introduced at the N-terminus, and the dinitrophenyl group is added at the C-terminus. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this peptide follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: 2Abz-SLGRKIQIK(Dnp)-NH2 primarily undergoes proteolytic cleavage reactions. These reactions are catalyzed by proteases, which recognize specific sequences within the peptide and cleave the peptide bonds .
Common Reagents and Conditions: The common reagents used in these reactions include various proteases such as OmpT and CroP. The reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (7.4) .
Major Products: The major products formed from these reactions are smaller peptide fragments resulting from the cleavage of the peptide bond between specific amino acids .
Wissenschaftliche Forschungsanwendungen
2Abz-SLGRKIQIK(Dnp)-NH2 is widely used in scientific research to study protease activity. It is employed in FRET assays to monitor the cleavage of the peptide by proteases, providing insights into enzyme kinetics and specificity . This compound is also used in the development of protease inhibitors and in the study of bacterial virulence factors .
Wirkmechanismus
The mechanism of action of 2Abz-SLGRKIQIK(Dnp)-NH2 involves its cleavage by proteases. The 2-aminobenzoyl group acts as a fluorescent donor, and the dinitrophenyl group acts as a quencher. Upon cleavage by a protease, the fluorescence signal increases, indicating the enzymatic activity . The molecular targets are the proteases that recognize and cleave the specific peptide sequence .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other FRET-based peptide substrates designed for protease assays. Examples include peptides with different sequences or different donor-acceptor pairs. The uniqueness of 2Abz-SLGRKIQIK(Dnp)-NH2 lies in its specific sequence and the use of 2-aminobenzoyl and dinitrophenyl groups, which provide a robust and sensitive assay for protease activity .
List of Similar Compounds:- 2Abz-RPKPILQIK(Dnp)-NH2
- 2Abz-SLGRKIQIK(Dnp)-OH
- 2Abz-SLGRKIQIK(Dnp)-COOH
These compounds vary in their peptide sequences and terminal groups, offering different specificities and applications in protease research .
Eigenschaften
Molekularformel |
C59H95N19O16 |
|---|---|
Molekulargewicht |
1326.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C59H95N19O16/c1-7-33(5)48(57(89)70-39(50(63)82)18-12-14-26-66-38-22-21-35(77(91)92)29-45(38)78(93)94)76-55(87)42(23-24-46(62)80)72-58(90)49(34(6)8-2)75-54(86)41(19-11-13-25-60)71-53(85)40(20-15-27-67-59(64)65)69-47(81)30-68-52(84)43(28-32(3)4)73-56(88)44(31-79)74-51(83)36-16-9-10-17-37(36)61/h9-10,16-17,21-22,29,32-34,39-44,48-49,66,79H,7-8,11-15,18-20,23-28,30-31,60-61H2,1-6H3,(H2,62,80)(H2,63,82)(H,68,84)(H,69,81)(H,70,89)(H,71,85)(H,72,90)(H,73,88)(H,74,83)(H,75,86)(H,76,87)(H4,64,65,67)/t33-,34-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI-Schlüssel |
MQJKHSJFBIPSHV-HFVKTWRUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


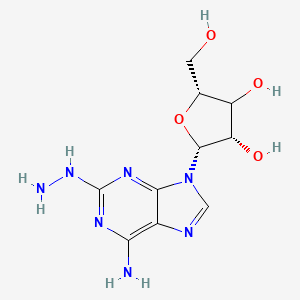

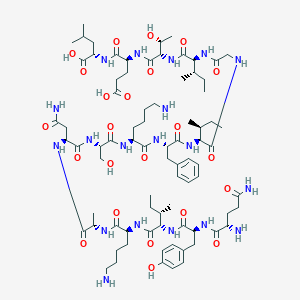

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

